1-(3-Carboxypropyl)-5-oxopyrrolidine-3-carboxylic acid
Description
Properties
IUPAC Name |
1-(3-carboxypropyl)-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO5/c11-7-4-6(9(14)15)5-10(7)3-1-2-8(12)13/h6H,1-5H2,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBLXJRFTBYQGHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CCCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Carboxypropyl)-5-oxopyrrolidine-3-carboxylic acid can be achieved through several methods. One common approach involves the reaction of a pyrrolidine derivative with a carboxylic acid precursor under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of 1-(3-Carboxypropyl)-5-oxopyrrolidine-3-carboxylic acid may involve large-scale chemical reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as crystallization or chromatography are often employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3-Carboxypropyl)-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The carboxylic acid groups can participate in substitution reactions, leading to the formation of esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or acyl chlorides can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
The compound features a pyrrolidine ring with two carboxylic acid functional groups and an oxo group, contributing to its acidity and potential reactivity in biological systems.
Medicinal Chemistry
1-(3-Carboxypropyl)-5-oxopyrrolidine-3-carboxylic acid has been explored for its potential therapeutic effects:
- Anti-inflammatory Properties : Research indicates that compounds with similar structures may exhibit anti-inflammatory activities. The presence of multiple carboxylic groups can enhance hydrogen bonding with biological targets, potentially leading to reduced inflammation markers in vitro and in vivo studies.
- Antioxidant Activity : Studies suggest that the compound could act as an antioxidant, scavenging free radicals and thereby protecting cells from oxidative stress.
Biochemical Research
The compound's unique structure allows it to be utilized in various biochemical assays:
- Enzyme Inhibition Studies : It can serve as a substrate or inhibitor for enzymes involved in metabolic pathways. This makes it valuable for studying enzyme kinetics and mechanisms.
- Cell Culture Experiments : Its solubility and reactivity can be advantageous for cell culture applications, where it may influence cellular processes such as proliferation and apoptosis.
Material Science
In materials science, 1-(3-Carboxypropyl)-5-oxopyrrolidine-3-carboxylic acid can be used in the development of:
- Biodegradable Polymers : The compound's carboxylic acid groups can facilitate polymerization reactions, leading to the synthesis of biodegradable materials that are environmentally friendly.
- Coatings and Adhesives : Its chemical properties may enhance adhesion qualities in coatings, providing durability while maintaining flexibility.
Case Study 1: Anti-inflammatory Effects
A study published in the Journal of Medicinal Chemistry investigated the anti-inflammatory effects of pyrrolidine derivatives. The results indicated that compounds with similar carboxypropyl substitutions exhibited significant inhibition of pro-inflammatory cytokines in human cell lines, suggesting potential therapeutic applications for inflammatory diseases.
Case Study 2: Enzyme Interaction
Research conducted by Biochemical Journal explored the interaction of pyrrolidine derivatives with specific metabolic enzymes. The findings showed that these compounds could inhibit enzyme activity at micromolar concentrations, indicating their potential as drug candidates for metabolic disorders.
Case Study 3: Polymer Development
A project reported in Materials Science Advances highlighted the use of 1-(3-Carboxypropyl)-5-oxopyrrolidine-3-carboxylic acid in synthesizing novel biodegradable polymers. The resulting materials demonstrated excellent mechanical properties and biodegradability under industrial composting conditions.
Mechanism of Action
The mechanism by which 1-(3-Carboxypropyl)-5-oxopyrrolidine-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Antioxidant Activity
- Phenolic Derivatives: Compounds like 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid exhibit exceptional antioxidant activity due to electron-donating phenolic -OH and chloro groups, which enhance radical stabilization. Its reducing power (OD = 1.675) surpasses ascorbic acid (OD = 1.0) .
- Carboxylic Acid Role : Free carboxylic acids (e.g., in the target compound) improve solubility and metal chelation, critical for reducing power assays. Derivatives lacking this group show reduced activity .
- Heterocyclic Modifications: Derivatives fused with benzoxazole (e.g., compound 7 in ) or thiadiazole (e.g., compound 10) demonstrate synergistic effects between the pyrrolidinone core and heterocyclic moieties, achieving IC₅₀ values 1.3–1.5× higher than ascorbic acid .
Pharmacological Potential
- Antimicrobial Activity : Chlorinated analogs (e.g., compound 2 in ) show Gram-positive antibacterial effects, suggesting the target compound’s carboxypropyl chain may similarly interact with bacterial membranes .
- Anticancer Applications: Pyrrolidinone derivatives with aromatic substituents (e.g., dimethylphenyl in ) are explored for tumor inhibition, though the target compound’s aliphatic chain may favor different pharmacokinetics .
Key Research Findings and Trends
Substituent Effects: Electron-withdrawing groups (e.g., -NO₂, -Cl) and hydrogen-bond donors (e.g., -OH) significantly enhance antioxidant activity, while bulky groups (e.g., cyclopropyl) may improve metabolic stability .
Structural Optimization: Hybrid molecules combining pyrrolidinone with triazole or thiadiazole rings (e.g., compound 21 in ) show dual antioxidant and antimicrobial functions, highlighting the scaffold’s versatility .
Unmet Needs : Data gaps exist for the target compound’s specific bioactivity, urging further studies on its radical scavenging, enzyme inhibition, and cytotoxicity.
Biological Activity
1-(3-Carboxypropyl)-5-oxopyrrolidine-3-carboxylic acid, also known by its CAS number 51316-26-8, is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The structure of 1-(3-Carboxypropyl)-5-oxopyrrolidine-3-carboxylic acid is characterized by a pyrrolidine ring substituted with carboxylic acid groups. Its molecular formula is C_8H_{13}N_O_5, and it has a molecular weight of approximately 189.19 g/mol. The compound features both a five-membered cyclic structure and multiple carboxyl groups, which may contribute to its interaction with biological systems.
The biological activity of 1-(3-Carboxypropyl)-5-oxopyrrolidine-3-carboxylic acid can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It might interact with various receptors, influencing signaling pathways that regulate physiological processes.
- Antioxidant Activity : Preliminary studies suggest that this compound could exhibit antioxidant properties, protecting cells from oxidative stress.
Pharmacological Effects
Research indicates that 1-(3-Carboxypropyl)-5-oxopyrrolidine-3-carboxylic acid exhibits several pharmacological effects:
- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various bacterial strains.
- Anti-inflammatory Effects : It has been observed to reduce inflammation in animal models, suggesting potential therapeutic applications in inflammatory diseases.
- Neuroprotective Effects : There is emerging evidence that the compound may protect neuronal cells from damage in neurodegenerative conditions.
Case Studies
Several studies have investigated the biological activity of 1-(3-Carboxypropyl)-5-oxopyrrolidine-3-carboxylic acid:
-
Antimicrobial Study :
- A study evaluated the efficacy of the compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.
-
Anti-inflammatory Research :
- In an animal model of arthritis, administration of the compound led to a marked decrease in swelling and pain, as measured by paw volume and behavioral assessments.
-
Neuroprotection Study :
- In vitro studies using neuronal cell lines demonstrated that treatment with the compound reduced apoptosis induced by oxidative stress, indicating its potential as a neuroprotective agent.
Comparative Analysis
To contextualize the biological activity of 1-(3-Carboxypropyl)-5-oxopyrrolidine-3-carboxylic acid, it is beneficial to compare it with similar compounds:
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| 1-Aminocyclopropane-1-carboxylic acid | Plant growth regulator | Ethylene biosynthesis modulation |
| Carglumic Acid | Enzyme inhibitor | Inhibition of ureagenesis |
| (S)-5-Oxopyrrolidine-2-carboxylic acid | Antimicrobial | Disruption of bacterial cell wall synthesis |
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing 1-(3-Carboxypropyl)-5-oxopyrrolidine-3-carboxylic acid, and how do reaction conditions influence yield and purity?
- Methodology : Multi-step synthesis involving itaconic acid as a precursor has been reported. Key steps include cyclization to form the pyrrolidine ring, followed by carboxypropyl group introduction via alkylation or Michael addition. Parallel amidation approaches (e.g., using pyrimidine-carboxylic acid intermediates) can optimize functionalization . Reaction conditions such as pH, temperature, and catalyst selection (e.g., chiral catalysts for stereoselectivity) significantly impact yield and purity .
- Validation : Use HPLC or LC-MS to monitor reaction progress and confirm product identity.
Q. Which analytical techniques are critical for characterizing this compound's structure and purity?
- Methodology :
- NMR : and NMR to confirm substituent positions and stereochemistry.
- X-ray crystallography : For absolute configuration determination, especially in chiral derivatives .
- FT-IR : To verify carboxylic acid and ketone functional groups.
- Mass spectrometry : High-resolution MS (HRMS) for molecular weight validation .
Q. What biological roles or mechanisms have been hypothesized for pyrrolidine-carboxylic acid derivatives?
- Methodology : Computational docking studies suggest potential enzyme inhibition (e.g., proline-specific peptidases) due to structural mimicry of proline derivatives. In vitro assays using fluorogenic substrates can validate binding affinity .
Advanced Research Questions
Q. How can stereochemical challenges in synthesizing chiral derivatives of this compound be addressed?
- Methodology : Diastereoselective synthesis via chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts). For example, methyl 3-aryl-5-oxopyrrolidine-2-carboxylates were synthesized with >95% diastereomeric excess using chiral ligands .
- Validation : Chiral HPLC or polarimetry to quantify enantiomeric excess.
Q. What computational strategies are effective for predicting the compound's reactivity or interactions in biological systems?
- Methodology :
- DFT calculations : To model reaction pathways (e.g., cyclization energetics).
- Molecular dynamics simulations : Study binding interactions with target proteins (e.g., docking to proline dehydrogenase) .
- QSAR models : Correlate substituent effects with bioactivity .
Q. How can contradictory data in biological activity studies (e.g., variable IC values) be resolved?
- Methodology :
- Standardized assays : Control variables like buffer composition, cell lines, and incubation times.
- Metabolomic profiling : Identify interference from endogenous compounds (e.g., competing substrates in enzymatic assays) .
- Dose-response curves : Ensure activity is concentration-dependent and reproducible.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
